molecular formula C11H16BrNO4S B2829624 4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide CAS No. 2126990-46-1

4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide

Cat. No.: B2829624
CAS No.: 2126990-46-1
M. Wt: 338.22
InChI Key: XEYMGPVIBSKLDQ-UHFFFAOYSA-N
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Description

4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of bromine, hydroxyethyl, and propoxy groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide typically involves the following steps:

    Sulfonation: The sulfonamide group is introduced by reacting the brominated benzene derivative with chlorosulfonic acid, followed by neutralization with ammonia or an amine.

    Hydroxyethylation: The hydroxyethyl group is introduced through a nucleophilic substitution reaction using ethylene oxide or ethylene glycol.

    Propoxylation: The propoxy group is introduced by reacting the intermediate with propyl bromide or propyl alcohol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of primary amines

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored as a potential drug candidate for treating bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide involves its interaction with bacterial enzymes, leading to the inhibition of essential metabolic pathways. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-hydroxyethyl)benzenecarboxamide
  • 4-bromo-N-(2-hydroxyethyl)benzenecarbothioamide
  • 4-bromo-N-(2-hydroxyethyl)-3-methylbenzamide

Uniqueness

4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide is unique due to the presence of the propoxy group, which can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes. This structural feature may contribute to its enhanced antimicrobial activity compared to similar compounds.

Properties

IUPAC Name

4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO4S/c1-2-7-17-11-8-9(3-4-10(11)12)18(15,16)13-5-6-14/h3-4,8,13-14H,2,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYMGPVIBSKLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NCCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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